

performance of Veratril-derived macrocycles in host-guest chemistry

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Compound Focus: Veratril

CAS No.: 554-34-7

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Established Macrocycles for Performance Benchmarking

Since data on **Veratril**-derived macrocycles is unavailable, you can benchmark against well-characterized macrocyclic families. The table below summarizes key classes and their typical performance indicators based on current research.

Macrocycle Class	Key Structural Features	Typical Guests	Reported Performance (Association Constant - K_a , M^{-1})	Stimuli-Responsive Behaviors
Cucurbit[n]urils (CB[n]) [1] [2] [3]	Polar portals, hydrophobic cavity, rigid structure	Adamantane derivatives, ferrocene, cationic drugs [2] [3]	Up to 10^{12} for high-affinity pairs (e.g., adamantane with CB[7]) [2]	pH, competitive guests [2]

Macrocycle Class	Key Structural Features	Typical Guests	Reported Performance (Association Constant - K_a , M^{-1})	Stimuli-Responsive Behaviors
Pillar[n]arenes [4] [1] [5]	Pillar-shaped, rigid, tunable portals	Alkyl chains, ionic liquids, viologens [1] [5]	Varies widely with substitution; used in sensing (e.g., FID assays) [1]	pH, ions, light, redox [4]
Cyclodextrins (CDs) [1] [6] [2]	Natural oligosaccharides, hydrophilic exterior, hydrophobic interior	Adamantane, hydrophobic drug molecules [2] [3]	$10^3 - 10^5$ for adamantane derivatives [3]	pH, enzymes, competitive guests [2]
Calix[n]arenes [4] [1] [6]	Versatile 3D basket-like structure	Neutral molecules, anions, cations [1]	Varies with ring size and functionalization	pH, ions, light [4]
Biphenarenes [5]	Customizable large cavities, modular synthesis	Cationic, anionic, and neutral molecules [5]	Customizable via synthetic design; suitable for large guests [5]	pH, competitive binding [5]
Motorized Macrocycles [7]	Crown-ether-like with embedded molecular motor	Ammonium salts [7]	Binding affinity reversibly modulated by light [7]	Light, heat (multi-state switching) [7]

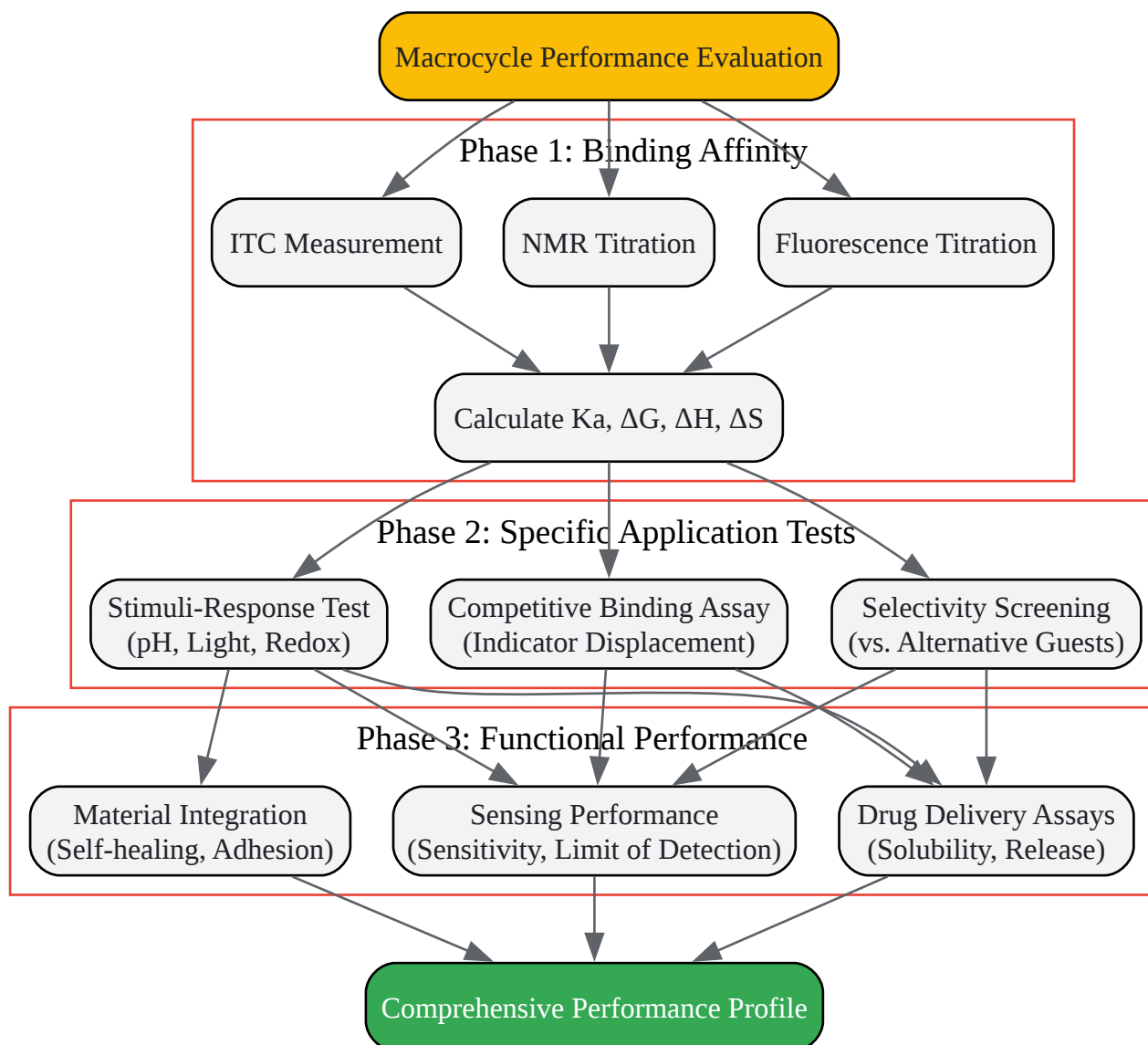
General Experimental Protocols for Evaluation

The methodologies below are standard in the field for quantifying macrocycle performance, as illustrated in the search results.

- Binding Affinity Measurement

- **Isothermal Titration Calorimetry (ITC):** Directly measures the heat change during binding to determine stoichiometry (n), association constant (K_a), and thermodynamics (ΔH , ΔS) [2].
 - **NMR Spectroscopy:** Tracks chemical shift changes of host or guest protons during titration. Data is fitted to a binding model to calculate K_a [7] [8].
 - **Fluorescence Spectroscopy:** Useful if the guest is fluorescent. Fluorescence enhancement or quenching upon binding is monitored and related to K_a [1].
- Stimuli-Responsive Switching Experiments
 - For **light-responsive** systems (e.g., motorized macrocycles [7] or those with azobenzene guests), sample irradiation at specific wavelengths induces isomerization. Binding affinity before and after irradiation is compared using NMR or UV-Vis, often at controlled temperatures [7].
 - For **pH-responsive** systems, pH is varied via acid/base addition. Changes in binding are monitored via NMR or UV-Vis, as the protonation state of host or guest alters complex stability [2].
 - Competitive Binding (Indicator Displacement Assays)
 - A fluorescent indicator is first complexed with the macrocycle. A competitive guest is added, displacing the indicator and changing the fluorescence signal. The concentration-dependent change allows calculation of the unknown guest's K_a [1].

The following workflow outlines the key steps in a comprehensive macrocycle performance evaluation, integrating these experimental protocols:



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A Path Forward for Your Research

To proceed with creating your comparison guide, I suggest the following steps:

- **Verify the Nomenclature:** Confirm the precise chemical name or structure of "**Veratril**-derived macrocycles." This term may be a trade name, or the compounds might be published under a different systematic name.
- **Explore Related Families:** Investigate performance data for macrocycles with structural similarities, such as **biphenarenes** [5] (known for customizable large cavities) or **pillararenes** [4] [1] (known for their rigid structure and host-guest properties).

- **Consult Specialized Databases:** Search in-depth scientific databases (e.g., SciFinder, Reaxys) using specific chemical structures to find relevant patents or journal articles that may not be publicly accessible via general web search.

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To cite this document: Smolecule. [performance of Veratril-derived macrocycles in host-guest chemistry]. Smolecule, [2026]. [Online PDF]. Available at:

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